molecular formula C7H11NO3 B8571392 (3-Propoxyisoxazol-5-yl)methanol CAS No. 328257-14-3

(3-Propoxyisoxazol-5-yl)methanol

Cat. No.: B8571392
CAS No.: 328257-14-3
M. Wt: 157.17 g/mol
InChI Key: DYWNNQKFCORYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Propoxyisoxazol-5-yl)methanol is an isoxazole derivative characterized by a propoxy (CH₂CH₂CH₂O-) substituent at the 3-position of the isoxazole ring and a hydroxymethyl (-CH₂OH) group at the 5-position. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

Properties

CAS No.

328257-14-3

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3-propoxy-1,2-oxazol-5-yl)methanol

InChI

InChI=1S/C7H11NO3/c1-2-3-10-7-4-6(5-9)11-8-7/h4,9H,2-3,5H2,1H3

InChI Key

DYWNNQKFCORYLO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NOC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs of (3-Propoxyisoxazol-5-yl)methanol, highlighting substituent effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(3-Methylisoxazol-5-yl)methanol Methyl (3) C₅H₇NO₂ 113.116 Higher volatility; used in drug intermediates
(3-Phenyl-5-isoxazolyl)methanol Phenyl (3) C₁₀H₉NO₂ 175.19 Enhanced aromaticity; potential in UV stabilizers
3-(3-Methylisoxazol-5-yl)propan-1-ol Propanol chain (5) C₇H₁₁NO₂ 141.17 Increased hydrophobicity; solvent compatibility
[3-(3-Methylphenyl)isoxazol-5-yl]methanol 3-Methylphenyl (3) C₁₁H₁₁NO₂ 189.21 Mixed alkyl-aryl effects; bioactive applications
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol Isopropyl (3) C₇H₁₁NO₂ 141.17 Saturated ring; improved thermal stability

Substituent Effects on Properties

Propoxy vs. Methyl (3-Methylisoxazol-5-yl)methanol Lipophilicity: The propoxy group (ether linkage) increases lipophilicity compared to methyl, enhancing solubility in organic solvents . Reactivity: The ether oxygen in propoxy may act as an electron-donating group, altering electrophilic substitution patterns on the isoxazole ring.

Propoxy vs. Phenyl (3-Phenyl-5-isoxazolyl)methanol) Aromaticity: Phenyl groups introduce π-π stacking interactions, useful in materials science, whereas propoxy’s alkyl chain favors hydrophobic interactions .

Methanol vs. Propanol Side Chain (3-(3-Methylisoxazol-5-yl)propan-1-ol) Hydrogen Bonding: The terminal -OH in methanol offers stronger hydrogen-bonding capacity than propanol’s longer chain, affecting solubility in polar solvents .

Propoxy vs.

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